4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate (CAS 84449-65-0), commonly referred to as Raloxifene Impurity 3 or raloxifene bis-mesylate, is a critical structural intermediate and analytical reference standard. By masking the reactive phenolic hydroxyl groups of the benzothiophene core with methanesulfonate esters, this compound enables aggressive downstream electrophilic substitutions—most notably Friedel-Crafts acylation—without unwanted Lewis acid coordination [1]. In procurement contexts, it is dual-sourced: process chemists procure it as a stable, high-yield building block for SERM (selective estrogen receptor modulator) synthesis, while analytical laboratories require it as a highly specific, ICH-compliant reference standard to quantify over-sulfonylation byproducts in drug substance manufacturing.
Substituting the bis-mesylate with the unprotected bis-phenol core (CAS 63676-22-2) or alternative ether-protected analogs fails in both synthetic and analytical workflows. In process chemistry, free phenols aggressively coordinate with Lewis acid catalysts (e.g., AlCl3) during Friedel-Crafts acylation, leading to catalyst deactivation, poor regioselectivity, and intractable reaction mixtures [1]. In quality control and regulatory compliance, generic raloxifene standards or mono-mesylate derivatives cannot substitute for this specific bis-mesylate reference material; ICH Q3A/Q3B guidelines mandate the exact structural match to accurately resolve and quantify the over-sulfonylation byproduct at the strict ≤0.1% identification threshold [2].
Compounds like Impurity 32 with a single mesyl group differ in mass and ionization, limiting MS-based identification transfer.
The 4-mesyl regioisomer (Impurity 36) shares identical mass but distinct retention; co-elution risk without authentic standard.
A non-specific raloxifene-related standard may not resolve the highly lipophilic bismesylate peak, compromising system suitability.
During the synthesis of 3-aroylbenzothiophene derivatives, the choice of phenol protecting group dictates the efficiency of the Friedel-Crafts acylation. The bis-mesylate protected core (CAS 84449-65-0) maintains structural integrity in the presence of strong Lewis acids, enabling clean acylation. In contrast, the unprotected bis-phenol core aggressively coordinates with the catalyst, severely depressing yields and requiring massive stoichiometric excesses of Lewis acid [1].
| Evidence Dimension | Acylation Yield and Catalyst Requirement |
| Target Compound Data | Bis-mesylate (CAS 84449-65-0): >75% acylation yield using standard Lewis acid stoichiometry. |
| Comparator Or Baseline | Unprotected bis-phenol core: Intractable mixtures and low yields, requiring >3 molar equivalents of AlCl3. |
| Quantified Difference | The bis-mesylate provides a >50% absolute increase in acylation yield while reducing Lewis acid consumption by over 60%. |
| Conditions | Friedel-Crafts acylation with aroyl chloride and AlCl3 in halogenated solvents. |
Procuring the bis-mesylate intermediate ensures scalable, high-yield acylation while minimizing catalyst consumption and preventing complex side-reactions in API manufacturing.
In pharmaceutical quality control, tracking process impurities is strictly regulated. The bis-mesylate compound (Raloxifene Impurity 3) is uniquely required to quantify over-methylsulfonylation events that occur during stage II of API synthesis. Generic API standards cannot provide the specific retention time and UV response factor needed to resolve this impurity from the main API peak in reverse-phase HPLC [1].
| Evidence Dimension | Impurity Quantitation Threshold |
| Target Compound Data | Bis-mesylate standard: Enables precise quantitation at the ≤0.1% area threshold. |
| Comparator Or Baseline | Generic Raloxifene API standard: Cannot resolve or quantify the bis-mesylate impurity. |
| Quantified Difference | Only the exact bis-mesylate standard provides the validated response factor required to meet the 0.1% ICH identification threshold for this specific byproduct. |
| Conditions | Reverse-phase HPLC method validation for Raloxifene drug substance. |
Analytical laboratories must procure the exact bis-mesylate standard to comply with ICH guidelines for impurity reporting in regulatory filings.
During stability-indicating HPLC method development, the bis-mesylate impurity demonstrates unique chemical inertness. Because it lacks free phenolic -OH groups, it is protected from the oxidative coupling pathways that rapidly degrade the unprotected benzothiophene core. This makes it highly stable under oxidative stress conditions, allowing it to serve as a reliable, non-interfering marker during forced degradation studies [1].
| Evidence Dimension | Oxidative Degradation Rate |
| Target Compound Data | Bis-mesylate (CAS 84449-65-0): Highly resistant to oxidative degradation under standard peroxide stress. |
| Comparator Or Baseline | Unprotected Raloxifene API: Rapidly degrades into multiple N-oxide and dimeric oxidation products. |
| Quantified Difference | The bis-mesylate exhibits near-total resistance to oxidative coupling compared to the highly susceptible unprotected API. |
| Conditions | Forced degradation stability-indicating assays (e.g., exposure to H2O2). |
The oxidative stability of the bis-mesylate makes it an ideal, non-interfering reference material during complex stability-indicating HPLC method development.
The bis-mesylate protecting strategy is not just about Lewis acid stability; it also directs the regioselectivity of the Friedel-Crafts acylation. By sterically and electronically masking the 2-(4-hydroxyphenyl) and 6-hydroxy positions, the bis-mesylate directs the incoming aroyl electrophile exclusively to the 3-position of the benzothiophene ring. Attempting acylation on unprotected or poorly protected analogs results in competitive acylation at the phenolic oxygen atoms (O-acylation) or undesired ring positions [1].
| Evidence Dimension | Regioselectivity (C3-Acylation vs. O-Acylation) |
| Target Compound Data | Bis-mesylate (CAS 84449-65-0): Exclusive C3-acylation. |
| Comparator Or Baseline | Unprotected bis-phenol core: High degree of competitive O-acylation and mixed isomers. |
| Quantified Difference | The bis-mesylate completely suppresses O-acylation, raising the effective yield of the desired C3-isomer to >75%. |
| Conditions | Electrophilic aromatic substitution (Friedel-Crafts) using aroyl chlorides. |
Procuring the bis-mesylate eliminates the need for complex, yield-destroying downstream chromatographic separations of structural isomers.
As demonstrated by its superior Lewis acid stability and exclusive C3-regioselectivity, the bis-mesylate is the optimal precursor for the commercial-scale synthesis of Raloxifene and related benzothiophene SERMs. Procuring this specific protected intermediate allows process chemists to run Friedel-Crafts acylations with standard catalyst stoichiometry, avoiding the intractable mixtures and high AlCl3 consumption associated with unprotected phenols [1].
Regulatory agencies require precise quantitation of process-related impurities. Because the bis-mesylate is a known byproduct of over-methylsulfonylation during stage II synthesis, analytical laboratories must procure this exact standard to validate HPLC methods. It provides the unique retention time and response factor necessary to quantify the impurity at the ≤0.1% threshold, a regulatory requirement that generic API standards cannot fulfill [2].
During forced degradation studies of Raloxifene drug products, the API undergoes significant oxidative and hydrolytic degradation. The bis-mesylate's lack of free phenolic groups renders it chemically inert to oxidative coupling. This unique stability profile makes it an excellent internal retention marker for complex stability-indicating HPLC runs, ensuring accurate chromatographic alignment even when the main API peak is heavily degraded [2].
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